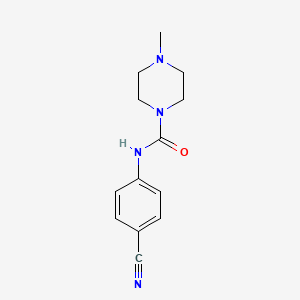
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide, commonly known as N-(3-methyl-4-acetamidophenyl) camphorquinone (MACQ), is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a photosensitive molecule that can be used in various applications, including photopolymerization, photoinitiator, and photochromic materials.
作用机制
The mechanism of action of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide involves the absorption of light energy, which leads to the formation of a reactive intermediate. This intermediate can then initiate the polymerization process or cause a change in the color of photochromic materials.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide. However, studies have shown that this compound is non-toxic and does not cause any adverse effects on human health.
实验室实验的优点和局限性
One of the main advantages of using N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide in lab experiments is its high photosensitivity. This compound can initiate polymerization reactions and cause color changes in photochromic materials at low light intensities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for the use of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide in scientific research. One possible direction is the development of new photochromic materials that can be used in various applications, including sensors and optical devices. Another direction is the use of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide as a photoinitiator in the fabrication of 3D-printed structures. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in medicine and biotechnology.
Conclusion
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide is a photosensitive compound that has gained significant attention in scientific research due to its various applications. The synthesis of this compound involves the reaction of camphorquinone with 4-acetamido-3-methylphenylboronic acid, catalyzed by palladium acetate and triphenylphosphine. N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide can be used as a photoinitiator in polymerization reactions and in the fabrication of photochromic materials. The mechanism of action of this compound involves the absorption of light energy, which leads to the formation of a reactive intermediate. Further research is needed to understand the potential applications of this compound in medicine and biotechnology.
合成方法
The synthesis of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide is a multi-step process that involves the reaction of camphorquinone with 4-acetamido-3-methylphenylboronic acid. This reaction is catalyzed by palladium acetate and triphenylphosphine, resulting in the formation of N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide. The purity of the compound can be increased by recrystallization from ethanol.
科学研究应用
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide has been widely used in scientific research due to its photosensitivity properties. It can be used as a photoinitiator in polymerization reactions, where it absorbs light energy and initiates the polymerization process. This compound has also been used in the fabrication of photochromic materials, which change color upon exposure to light.
属性
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-8-11(16-13(18)14(3,4)5)6-7-12(9)15-10(2)17/h6-8H,1-5H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPQIPYLMQSXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-methylphenyl)-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)







![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)

